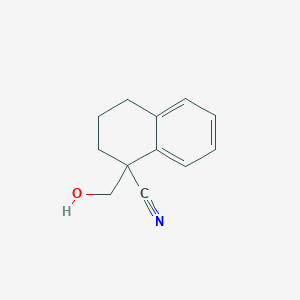
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
概要
説明
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound that features a hydroxymethyl group and a carbonitrile group attached to a tetrahydronaphthalene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be achieved through several synthetic routesThe hydroxymethylation can be carried out using formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The resulting hydroxymethylated intermediate can then be reacted with a cyanating agent, such as sodium cyanide, to introduce the carbonitrile group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-product formation. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity.
化学反応の分析
Types of Reactions
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 1-(Carboxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile.
Reduction: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
作用機序
The mechanism of action of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions . These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry.
類似化合物との比較
Similar Compounds
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-amine: Similar structure but with an amine group instead of a carbonitrile group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
生物活性
1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile, also known as alpha-Cyanotetraline, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H11N
- Molecular Weight : 157.21 g/mol
- CAS Number : 56536-96-0
- Structure : The compound features a tetrahydronaphthalene core with a hydroxymethyl group and a carbonitrile functional group.
This compound exhibits various biological activities that can be attributed to its structural components:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways, which may be linked to its ability to modulate cytokine production.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Biological Activity Overview
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against specific bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
In a controlled study examining the anti-inflammatory effects of alpha-Cyanotetraline, researchers found that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in vitro. The study utilized various cell lines to assess the compound's impact on inflammatory markers. Results indicated a dose-dependent inhibition of TNF-alpha and IL-6 production.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of alpha-Cyanotetraline against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
Pharmacological Applications
Given its diverse biological activities, this compound could have several pharmacological applications:
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory diseases.
- Antimicrobial Agents : The observed antibacterial properties suggest potential use in developing new treatments for infections resistant to conventional antibiotics.
特性
IUPAC Name |
1-(hydroxymethyl)-3,4-dihydro-2H-naphthalene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-12(9-14)7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,14H,3,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDGLFPCOLIHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















